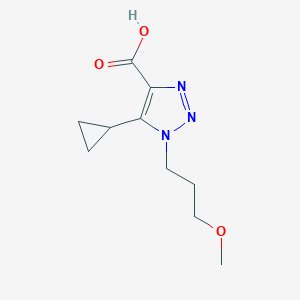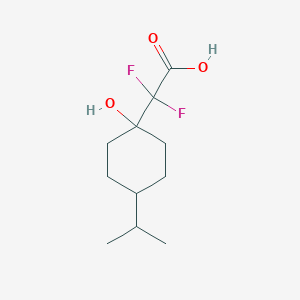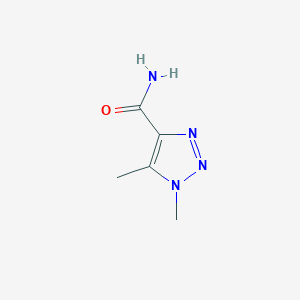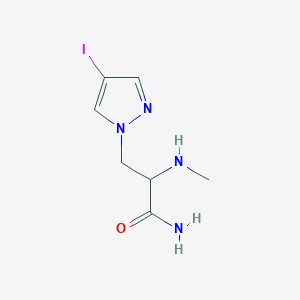
3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide is a chemical compound that features a pyrazole ring substituted with an iodine atom and a methylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under suitable conditions.
Amidation: The iodinated pyrazole is reacted with a suitable amine, such as methylamine, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The pyrazole ring can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a compound with an azide group in place of the iodine atom.
科学的研究の応用
3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the biological activity of pyrazole derivatives.
Industrial Applications: The compound may find use in the development of new materials or as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the pyrazole ring can play crucial roles in binding to these targets, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide: Similar structure but with a bromine atom instead of iodine.
3-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)propanamide: Similar structure but with a chlorine atom instead of iodine.
3-(4-Fluoro-1h-pyrazol-1-yl)-2-(methylamino)propanamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide can impart unique properties such as increased molecular weight and potential for specific interactions with biological targets. This can make the compound more suitable for certain applications compared to its halogen-substituted analogs.
特性
分子式 |
C7H11IN4O |
|---|---|
分子量 |
294.09 g/mol |
IUPAC名 |
3-(4-iodopyrazol-1-yl)-2-(methylamino)propanamide |
InChI |
InChI=1S/C7H11IN4O/c1-10-6(7(9)13)4-12-3-5(8)2-11-12/h2-3,6,10H,4H2,1H3,(H2,9,13) |
InChIキー |
WLOYLVVMXZOHRA-UHFFFAOYSA-N |
正規SMILES |
CNC(CN1C=C(C=N1)I)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


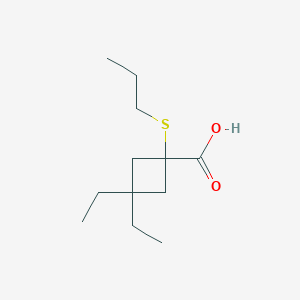
![4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13627274.png)
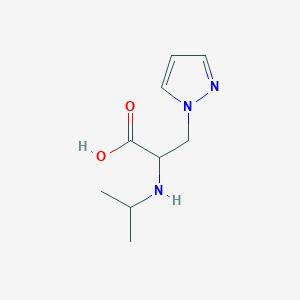

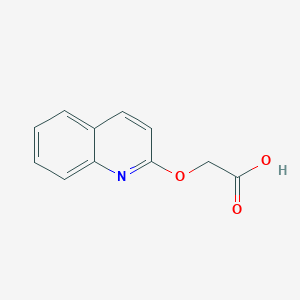
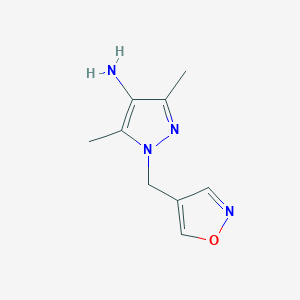
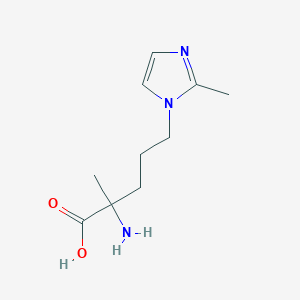
![methyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylatedihydrochloride](/img/structure/B13627309.png)

